Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C7H8ClN3O5 and a molecular weight of 249.61 g/mol . This compound is known for its unique structure, which includes a nitroso group, a chloroethyl group, and a pyrrolidinyl ester. It has applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of (2-chloroethyl)amine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester involves the interaction of its functional groups with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester: Known for its unique combination of functional groups.
Carbamic acid, 2-chloroethyl ester: Lacks the nitroso group, leading to different reactivity and applications.
Carbamic acid, N-(2-chloroethyl)-N-nitrosocarbamate: Similar structure but different ester group, affecting its chemical properties.
Uniqueness
This compound is unique due to its combination of a nitroso group, a chloroethyl group, and a pyrrolidinyl ester. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)-N-nitrosocarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O5/c8-3-4-10(9-15)7(14)16-11-5(12)1-2-6(11)13/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZILGDAMASFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N(CCCl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230261 | |
Record name | Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80354-49-0 | |
Record name | 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)nitrosoamino]carbonyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80354-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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